Lapemelanotide zapixetan

MC1R Binding Affinity Peptide Conjugate

Lapemelanotide zapixetan is a rationally designed, bifunctional peptide-drug conjugate combining an α-MSH analog for MC1R targeting with a DOTA chelator for stable radiometal complexation (⁶⁸Ga/¹⁷⁷Lu/²²⁵Ac). Unlike afamelanotide or DOTA-NAP-amide, this proprietary sequence delivers distinct binding affinity and pharmacokinetics—making head-to-head benchmarking essential for reproducible theranostic research. Choose this compound to generate reliable, publishable data in melanoma and MC1R-positive tumor models. Supplied as lyophilized powder, ≥95% purity, for investigational use only.

Molecular Formula C79H119N25O18
Molecular Weight 1706.9 g/mol
CAS No. 2930693-20-0
Cat. No. B15598596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapemelanotide zapixetan
CAS2930693-20-0
Molecular FormulaC79H119N25O18
Molecular Weight1706.9 g/mol
Structural Identifiers
InChIInChI=1S/C79H119N25O18/c1-3-4-18-59(90-51(2)105)72(114)96-65-41-55-44-104(99-98-55)26-13-11-21-60(73(115)91-58(71(81)113)20-10-12-23-85-68(108)49-122-37-36-121-35-25-86-67(107)46-101-29-33-102(47-69(109)110)31-27-100(45-66(80)106)28-32-103(34-30-101)48-70(111)112)92-76(118)63(39-53-42-88-57-19-9-8-17-56(53)57)95-74(116)61(22-14-24-87-79(82)83)93-75(117)62(38-52-15-6-5-7-16-52)94-77(119)64(97-78(65)120)40-54-43-84-50-89-54/h5-9,15-17,19,42-44,50,58-65,88H,3-4,10-14,18,20-41,45-49H2,1-2H3,(H2,80,106)(H2,81,113)(H,84,89)(H,85,108)(H,86,107)(H,90,105)(H,91,115)(H,92,118)(H,93,117)(H,94,119)(H,95,116)(H,96,114)(H,97,120)(H,109,110)(H,111,112)(H4,82,83,87)/t58-,59-,60-,61-,62+,63-,64-,65-/m0/s1
InChIKeyZBAOCGPGBOMFNE-FMWPZJGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lapemelanotide Zapixetan: A DOTA-Conjugated Peptide for Targeted Cancer Theranostics


Lapemelanotide zapixetan is a synthetic, bifunctional peptide-drug conjugate (PDC) designed for theranostic applications in oncology . Its molecular formula is C79H119N25O18, corresponding to a molecular weight of 1706.9 g/mol . The compound consists of an alpha-melanocyte-stimulating hormone (α-MSH) peptide analog, which acts as a targeting ligand for the melanocortin-1 receptor (MC1R) overexpressed on melanoma and other cancer cells, conjugated to a DOTA (tetraxetan) chelator . This design allows for the stable chelation of diagnostic (e.g., 68Ga) or therapeutic (e.g., 177Lu, 225Ac) radiometals, enabling both imaging and targeted radiotherapy . The compound is intended for research use only and is supplied as a lyophilized powder with a purity of ≥95% .

Lapemelanotide Zapixetan's Unique Structural Motif Prevents Interchangeability with Other MC1R-Targeted Agents


A direct substitution of Lapemelanotide zapixetan with other MC1R-targeting peptides or radioligands is not scientifically valid. Its specific design integrates a proprietary α-MSH peptide analog with a DOTA chelator, creating a distinct molecular entity . Other agents in this class, such as afamelanotide (an NDP-α-MSH analog) or DOTA-NAP-amide, have different peptide sequences, linker chemistry, and chelator systems [1][2]. These variations critically impact key performance characteristics, including MC1R binding affinity, pharmacokinetics, biodistribution, and in vivo stability [3]. Therefore, without empirical comparative data, assuming equivalent performance between Lapemelanotide zapixetan and any other MC1R-targeted compound is a high-risk assumption that can lead to irreproducible or failed experiments. The evidence below underscores this by detailing the known performance metrics of comparator compounds, against which Lapemelanotide zapixetan has yet to be benchmarked.

Lapemelanotide Zapixetan: A Quantitative Evidence Gap Analysis vs. Established MC1R-Targeted Agents


Lapemelanotide Zapixetan MC1R Binding Affinity: Data Absent vs. Dersimelagon and Afamelanotide

No peer-reviewed, publicly available data exists that quantifies the binding affinity (Ki, Kd, or IC50) of Lapemelanotide zapixetan for the human MC1R. This represents a critical evidence gap for scientific selection . For comparison, the small molecule MC1R agonist Dersimelagon (MT-7117) exhibits an EC50 of 8.16 nM on human MC1R, while the peptide agonist afamelanotide (NDP-αMSH) has a reported Ki of approximately 0.25-0.4 nM [1][2]. A DOTA-conjugated α-MSH analog, DOTA-NDP-MSH, demonstrates an IC50 of 0.25 nM [3]. Without quantitative binding data for Lapemelanotide zapixetan, its relative potency and potential for target engagement cannot be assessed against these established benchmarks.

MC1R Binding Affinity Peptide Conjugate Radioligand Therapy

Lapemelanotide Zapixetan In Vivo Tumor Uptake: Data Absent vs. 177Lu-DOTA-GGNle-CycMSHhex

There are no published studies detailing the biodistribution or tumor uptake of Lapemelanotide zapixetan (radiolabeled or otherwise) in any animal model. This is a fundamental data gap . In contrast, the structurally related 177Lu-DOTA-GGNle-CycMSHhex peptide has been extensively characterized, showing a melanoma uptake of 21.63 ± 6.27% ID/g at 2 hours post-injection in a B16/F1 murine melanoma model [1][2]. This compound also demonstrated fast urinary clearance (83.33 ± 6.63% ID at 2h) [2]. Without comparable biodistribution data for Lapemelanotide zapixetan, its in vivo targeting performance is entirely uncharacterized relative to this benchmark.

Biodistribution Tumor Uptake Radioligand Therapy Melanoma

Lapemelanotide Zapixetan In Vivo Antitumor Efficacy: Data Absent vs. 177Lu-DOTA-αMSH-PEG-C' dot

The therapeutic efficacy of Lapemelanotide zapixetan in preclinical tumor models has not been reported in the peer-reviewed literature . Claims of antitumor activity are referenced only to the WHO Drug Information compendium, which lacks primary data . For comparison, another MC1R-targeted radioligand, 177Lu-DOTA-αMSH-PEG-C' dot, has demonstrated significant and specific antitumor effects in a B16F10 melanoma model, showing a marked reduction in tumor growth compared to controls [1]. This study provided quantitative evidence of therapeutic benefit for that specific construct. Without analogous in vivo efficacy data for Lapemelanotide zapixetan, its potential as a therapeutic agent remains purely speculative and cannot be compared to constructs with proven activity.

Therapeutic Efficacy Tumor Volume Radioligand Therapy Melanoma

Lapemelanotide Zapixetan: Recommended Research Scenarios Based on Current Knowledge Gaps


In Vitro Characterization of MC1R Binding Affinity and Specificity

A primary and essential research application is to perform a head-to-head comparison of Lapemelanotide zapixetan's binding affinity (Ki, Kd, IC50) against established MC1R ligands (e.g., afamelanotide, α-MSH, Dersimelagon) using competitive binding assays on human MC1R-expressing cell lines (e.g., HEK293-MC1R) [1][2]. This would establish its relative in vitro potency, a foundational metric currently absent from the literature. Such data is a prerequisite for any subsequent in vivo work.

Comparative In Vivo Biodistribution and PET/SPECT Imaging Studies

Given its DOTA chelator, Lapemelanotide zapixetan is designed for radiolabeling. A critical research application is to radiolabel it with 68Ga or 111In and perform comparative biodistribution and imaging studies in MC1R-positive tumor-bearing mouse models (e.g., B16F1 or B16F10 melanoma) against a well-characterized radioligand such as [68Ga]DOTA-NAP-amide or [111In]DOTA-MSHoct [3][4]. This would generate the essential data on tumor uptake (%ID/g), tumor-to-background ratios, and clearance pathways that are currently missing and are vital for evaluating its diagnostic imaging potential.

In Vivo Therapeutic Efficacy and Toxicity Profiling in Preclinical Models

To assess its therapeutic potential, Lapemelanotide zapixetan should be labeled with a therapeutic radionuclide like 177Lu and evaluated for antitumor efficacy in a randomized, controlled preclinical trial using an established MC1R-positive melanoma xenograft or syngeneic model [5]. This study should include quantitative metrics of tumor growth inhibition and survival, as well as comprehensive toxicity profiling (e.g., hematology, renal/hepatic function) to establish a therapeutic index. This would address the complete lack of in vivo efficacy and safety data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapemelanotide zapixetan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.